N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine
Brand Name: Vulcanchem
CAS No.: 52583-22-9
VCID: VC0030067
InChI: InChI=1S/C22H18F3N3O10/c1-11-18(38-20(30)13-4-8-15(9-5-13)28(34)35)16(26-21(31)22(23,24)25)10-17(36-11)37-19(29)12-2-6-14(7-3-12)27(32)33/h2-9,11,16-18H,10H2,1H3,(H,26,31)
SMILES: CC1C(C(CC(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(F)(F)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C₂₂H₁₈F₃N₃O₁₀
Molecular Weight: 541.39

N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine

CAS No.: 52583-22-9

Cat. No.: VC0030067

Molecular Formula: C₂₂H₁₈F₃N₃O₁₀

Molecular Weight: 541.39

* For research use only. Not for human or veterinary use.

N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine - 52583-22-9

Specification

CAS No. 52583-22-9
Molecular Formula C₂₂H₁₈F₃N₃O₁₀
Molecular Weight 541.39
IUPAC Name [6-methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate
Standard InChI InChI=1S/C22H18F3N3O10/c1-11-18(38-20(30)13-4-8-15(9-5-13)28(34)35)16(26-21(31)22(23,24)25)10-17(36-11)37-19(29)12-2-6-14(7-3-12)27(32)33/h2-9,11,16-18H,10H2,1H3,(H,26,31)
SMILES CC1C(C(CC(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(F)(F)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator